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molecular formula C13H17NO5S B8521096 allyl N-[(mesitylsulfonyl)-oxy]carbamate CAS No. 172288-23-2

allyl N-[(mesitylsulfonyl)-oxy]carbamate

Cat. No. B8521096
M. Wt: 299.34 g/mol
InChI Key: DUJORVUMHOKOEW-UHFFFAOYSA-N
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Patent
US06784172B2

Procedure details

4-Acetylbenzodiazepine (28.5 g, 50.15 m) and allyl N-[(mesitylsulfonyl)-oxy]carbamate (53.8 g, 0.18 m) were combined in toluene (270 mL) and heated under reflux for 2.5 h. The reaction was quenched with 0.5 N NaOH. The precipitate that formed was removed by filtration and the aqueous filtrate was extracted with ethyl acetate (3×). The combined organic layers were washed with saturated sodium chloride solution, dried (MgSO4), and evaporated to give a residue which was dissolved in methylene chloride (490 mL) and treated with diethylamine (51 mL, 5 eq.) and tetrakis triphenylphosphinepalladium (115 mg, 0.001 eq). After stirring for 2 h at room temperature, the volatiles were removed under reduced pressure and the residue was purified by chromatography on silica gel eluting with 10-20% methanol in ethyl acetate to give 4-acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-1-ylamine (13.5 g, 44%) as a white solid.
Name
4-Acetylbenzodiazepine
Quantity
28.5 g
Type
reactant
Reaction Step One
Quantity
53.8 g
Type
reactant
Reaction Step Two
Quantity
51 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
270 mL
Type
solvent
Reaction Step Four
Quantity
490 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(C1C=[N:6][NH:7][C:8]2[CH:14]=[CH:13][CH:12]=[CH:11][C:9]=2[CH:10]=1)(=O)C.C1(C)C=C(C)C=C(C)C=1S(ONC(=O)[O:29][CH2:30][CH:31]=C)(=O)=O.[CH2:35]([NH:37]CC)[CH3:36]>C1(C)C=CC=CC=1.C(Cl)Cl.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:30]([N:37]1[CH2:10][C:9]2[CH:11]=[CH:12][CH:13]=[CH:14][C:8]=2[N:7]([NH2:6])[CH2:36][CH2:35]1)(=[O:29])[CH3:31] |^1:53,55,74,93|

Inputs

Step One
Name
4-Acetylbenzodiazepine
Quantity
28.5 g
Type
reactant
Smiles
C(C)(=O)C=1C=NNC2=C(C1)C=CC=C2
Step Two
Name
Quantity
53.8 g
Type
reactant
Smiles
C1(=C(C(=CC(=C1)C)C)S(=O)(=O)ONC(OCC=C)=O)C
Step Three
Name
Quantity
51 mL
Type
reactant
Smiles
C(C)NCC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Four
Name
Quantity
270 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
490 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 2 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2.5 h
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 0.5 N NaOH
CUSTOM
Type
CUSTOM
Details
The precipitate that formed
CUSTOM
Type
CUSTOM
Details
was removed by filtration
EXTRACTION
Type
EXTRACTION
Details
the aqueous filtrate was extracted with ethyl acetate (3×)
WASH
Type
WASH
Details
The combined organic layers were washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a residue which
CUSTOM
Type
CUSTOM
Details
the volatiles were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography on silica gel eluting with 10-20% methanol in ethyl acetate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(=O)N1CCN(C2=C(C1)C=CC=C2)N
Measurements
Type Value Analysis
AMOUNT: MASS 13.5 g
YIELD: PERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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